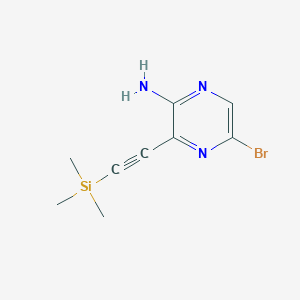

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJGZEFWBXJKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693833 | |

| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-41-2 | |

| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a highly functionalized heterocyclic building block. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science, and this compound, with its strategically placed bromine, amine, and protected alkyne moieties, serves as a versatile platform for the development of complex molecular architectures.[1][2] This document details a robust and reproducible synthetic protocol via a Sonogashira cross-coupling reaction, explains the rationale behind key experimental parameters, and offers a thorough guide to the analytical techniques required for structural verification and purity assessment. The intended audience includes researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Strategic Value of Functionalized Pyrazines

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics and biologically active natural products.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other pharmaceuticals.[2][4] The compound this compound (herein referred to as 1 ) is a particularly valuable synthetic intermediate due to its trifunctional nature. Each functional group serves as an orthogonal handle for subsequent chemical modifications:

-

The Bromo Group: A classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

The Amino Group: Can be acylated, alkylated, or utilized as a directing group in subsequent reactions, providing a vector for further molecular elaboration.

-

The Trimethylsilyl (TMS)-Protected Alkyne: A stable, protected form of a terminal alkyne. The TMS group can be selectively removed under mild conditions to liberate the terminal alkyne, which is a key precursor for "click" chemistry (Huisgen cycloaddition), C-C bond formations, or further Sonogashira couplings.[5][6]

This guide provides the necessary framework for the successful synthesis and confident characterization of this versatile building block.

Section 1: Synthesis Strategy and Retrosynthetic Analysis

The key transformation in the synthesis of compound 1 is the formation of the carbon-carbon bond between the pyrazine core and the ethynyl moiety. A Sonogashira coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and typically mild reaction conditions.[7][8]

A retrosynthetic analysis logically disconnects the target molecule at this key C-C bond, identifying the primary starting materials: 2-Amino-3,5-dibromopyrazine (2 ) and trimethylsilylacetylene.

Caption: Retrosynthetic analysis of the target compound.

Section 2: Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the precursor and the final target compound.

Synthesis of Precursor: 2-Amino-3,5-dibromopyrazine (2)

The starting material, 2-Amino-3,5-dibromopyrazine, is readily prepared from the commercially available 2-aminopyrazine via electrophilic bromination.[9][10]

Protocol:

-

Dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid with gentle heating.

-

Add sodium acetate trihydrate (2.4 eq) and stir to maintain a solution.

-

Cool the reaction mixture to -5 °C in an ice-salt bath.

-

Slowly add bromine (1.6 eq) dropwise over several hours. Caution: This addition is exothermic and should be performed with care in a well-ventilated fume hood.

-

After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture onto crushed ice and neutralize to pH 8 with concentrated ammonia.

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude solid from methanol to yield 2-Amino-3,5-dibromopyrazine as colorless needles.[9]

Key Transformation: Sonogashira Coupling to Yield Compound 1

The selective coupling occurs at the more reactive C3 position of the dibromopyrazine precursor. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][11][12]

Caption: Experimental workflow for the Sonogashira coupling.

Reagents and Materials:

| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Purpose |

| 2-Amino-3,5-dibromopyrazine (2 ) | 252.89 | 1.0 | Starting Material |

| Trimethylsilylacetylene | 98.22 | 0.95 - 1.0 | Alkyne Coupling Partner |

| Triethylamine (Et₃N) | 101.19 | 3.0 | Base (scavenges HBr byproduct) |

| Cuprous Iodide (CuI) | 190.45 | 0.1 | Co-catalyst for the copper cycle |

| Pd(PPh₃)₂Cl₂ | 701.90 | catalytic | Palladium(0) precursor for catalyst |

| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |

Protocol:

-

To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-3,5-dibromopyrazine (2 ) (1.0 eq) and anhydrous THF.[11][12]

-

Sequentially add triethylamine (3.0 eq), cuprous iodide (0.1 eq), and a catalytic amount of bis(triphenylphosphine)palladium(II) dichloride.[11][12]

-

Cool the resulting mixture to -5 °C with constant stirring.

-

Slowly add trimethylsilylacetylene (0.95 eq) dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to 0 °C and maintain stirring at this temperature for 1.5 hours.[11][12]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient, such as 5:1 v/v) to afford this compound (1 ) as a yellow to brown solid.[11][12]

Section 3: Comprehensive Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Summary of Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 875781-41-2 | [11][13] |

| Molecular Formula | C₉H₁₂BrN₃Si | [11][14] |

| Molecular Weight | 270.20 g/mol | [11][14] |

| Appearance | Yellow to brown solid | [11][13] |

| Storage Conditions | Store at 2-8 °C under an inert gas (Nitrogen or Argon).[13][15] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Ionization: In positive ion electrospray ionization (ESI+), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺.

-

Expected m/z: The calculated monoisotopic mass of C₉H₁₃BrN₃Si⁺ is 270.0114. An observed m/z of ~270.0-272.0 is expected, consistent with literature values.[11][12]

-

Isotopic Pattern: A critical validation step is the observation of the bromine isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16][17] Therefore, the mass spectrum should display a characteristic pair of peaks for any bromine-containing fragment: an "M+" peak and an "M+2" peak of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.04 | Singlet (s) | 1H | Pyrazine C6-H | Aromatic proton on the pyrazine ring, deshielded by the electronegative nitrogen atoms. |

| ~5.14 | Singlet (s) | 2H | Amine (-NH₂) | Protons of the primary amine group. The chemical shift can be broad and variable. |

| ~0.30 | Singlet (s) | 9H | Trimethylsilyl (-Si(CH₃)₃) | Nine equivalent protons of the three methyl groups on the silicon atom. |

| Data consistent with reported values.[11][12] |

¹³C NMR (Predicted):

-

Aromatic Region (~110-160 ppm): Four distinct signals are expected for the four unique carbon atoms of the pyrazine ring.

-

Alkynyl Region (~85-105 ppm): Two signals for the two sp-hybridized carbons of the C≡C bond.

-

Aliphatic Region (~0 ppm): A single, sharp signal for the three equivalent methyl carbons of the TMS group.

Section 4: Applications in Advanced Synthesis

Compound 1 is not an endpoint but a versatile starting point for more complex molecules. Its true value lies in the orthogonal reactivity of its functional groups.

Caption: Synthetic utility of the title compound.

-

TMS Deprotection: The TMS group can be readily cleaved using mild conditions such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[5][18] This unmasks the terminal alkyne, making it available for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or further Sonogashira couplings.

-

Cross-Coupling at the Bromo Position: The C-Br bond is a prime site for introducing complexity. A Suzuki-Miyaura coupling, for instance, can be used to form a new C-C bond with a variety of boronic acids or esters, attaching new aryl or heteroaryl rings.

-

Functionalization of the Amino Group: The primary amine can undergo standard transformations, such as acylation to form amides or reductive amination to form secondary amines, further expanding the accessible chemical space.

Conclusion

This compound is a strategically designed synthetic intermediate of high value to the chemical and pharmaceutical research communities. Its synthesis via a robust Sonogashira coupling is reliable and scalable. The comprehensive characterization detailed in this guide provides a clear roadmap for validating the compound's structure and purity, ensuring its suitability for downstream applications. The orthogonal reactivity of its three distinct functional groups makes it an exceptional platform for the efficient construction of novel and complex molecular entities for drug discovery and materials science.

References

-

ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available from: [Link]

-

Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]

-

Chemsrc. This compound | 875781-41-2. Available from: [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

-

PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

-

ResearchGate. Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

Progress in Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Reddit. preventing TMS alkyne deprotecting in reaction. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. Available from: [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

Michigan State University Chemistry. Mass Spectrometry - Isotopes. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound CAS#: 875781-41-2 [m.chemicalbook.com]

- 12. This compound | 875781-41-2 [chemicalbook.com]

- 13. This compound | 875781-41-2 [sigmaaldrich.com]

- 14. CAS#:875781-41-2 | this compound | Chemsrc [chemsrc.com]

- 15. This compound | 875781-41-2 [sigmaaldrich.com]

- 16. tutorchase.com [tutorchase.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. Its unique arrangement of a pyrazine core, a reactive bromine atom, a protected alkyne, and an amino group offers medicinal chemists a versatile scaffold for generating diverse libraries of compounds. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following tables summarize the key known and predicted properties of this compound.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 875781-41-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂BrN₃Si | [2][6] |

| Molecular Weight | 270.20 g/mol | [1][2][6] |

| Appearance | Yellow to brown solid. Can also present as a black oily substance depending on purity. | [2][3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere (e.g., Nitrogen or Argon). | [2][6][7] |

| Purity | Typically available at ≥97% purity. | [6][7] |

| Predicted Boiling Point | 313.8 ± 42.0 °C | [3] |

| Predicted Density | 1.39 ± 0.1 g/cm³ | [2][3] |

| Predicted pKa | 1.78 ± 0.10 | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the target compound.

| Spectroscopy | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.04 (s, 1H), 5.14 (s, 2H), 0.30 (s, 9H) | [2][8] |

| Mass Spectrum | (ESI, positive ion mode) m/z: 272.00 [M + H]⁺ | [2][8] |

Expert Interpretation of Spectroscopic Data:

-

The singlet at 8.04 ppm in the ¹H NMR spectrum is characteristic of the lone proton on the pyrazine ring.

-

The broad singlet observed at 5.14 ppm, integrating to two protons, corresponds to the amino (-NH₂) group.

-

The sharp singlet at 0.30 ppm, integrating to nine protons, is indicative of the trimethylsilyl (TMS) protecting group.

-

The mass spectrum shows the protonated molecule [M+H]⁺ at m/z 272.00, which is consistent with the calculated molecular weight of 270.20 g/mol and accounts for the isotopic distribution of bromine.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Palladium-Catalyzed Sonogashira Coupling Approach

The synthesis of this compound is efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of this methodology is strategic, as it allows for the selective alkynylation at the more reactive C3 position of the pyrazine ring, leaving the C5 bromine atom intact for subsequent downstream modifications.

Starting Material and Reagents

-

3,5-dibromopyrazin-2-amine (CAS: 24241-18-7): The starting scaffold.

-

Trimethylsilylacetylene (CAS: 1066-54-2): The source of the protected alkyne.

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂): The palladium catalyst.

-

Cuprous iodide (CuI): The co-catalyst.

-

Triethylamine (TEA): A base to neutralize the HBr formed during the reaction.

-

Anhydrous Tetrahydrofuran (THF): The reaction solvent.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a solution of 3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol) in anhydrous THF (24 mL) in a flame-dried flask under a nitrogen atmosphere, sequentially add triethylamine (3.3 mL, 24 mmol), cuprous iodide (151 mg, 0.79 mmol), and a catalytic amount of Pd(PPh₃)₂Cl₂.[8]

-

Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.[8]

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.07 mL, 7.50 mmol) dropwise to the cooled reaction mixture.[8]

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to 0 °C and stir at this temperature for 1.5 hours.[8]

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[2][8]

-

Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent system to afford the final product.[2][8]

Synthesis Workflow and Catalytic Cycle

The following diagram illustrates the overall synthesis workflow and a simplified representation of the Sonogashira catalytic cycle.

Caption: Synthesis workflow and the catalytic cycle of the Sonogashira coupling.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block. The presence of multiple, orthogonally reactive functional groups allows for a variety of subsequent chemical transformations.

-

Suzuki and Stille Couplings: The bromine atom at the C5 position can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

-

Desilylation and Further Reactions of the Alkyne: The trimethylsilyl group is a protecting group for the terminal alkyne. It can be easily removed under mild conditions (e.g., with a fluoride source like TBAF or with K₂CO₃ in methanol) to reveal the terminal alkyne. This terminal alkyne can then be used in a variety of reactions, including:

-

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

-

Further Sonogashira Couplings: The deprotected alkyne can be coupled with other aryl or vinyl halides.

-

Cyclization Reactions: The alkyne can participate in intramolecular cyclization reactions to form fused ring systems.

-

-

Modification of the Amino Group: The amino group can be acylated, alkylated, or used as a handle to attach other moieties.

The pyrazine ring itself is a common feature in many biologically active molecules. The strategic derivatization of this scaffold, facilitated by the functionalities present in this compound, can lead to the discovery of novel therapeutic agents. While specific APIs directly synthesized from this intermediate are not prominently featured in publicly available literature, its structural motifs are analogous to those found in various kinase inhibitors and other targeted therapies. The bromo- and amino-substituted heterocyclic core is a privileged structure in the design of molecules targeting a wide range of biological targets.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis via Sonogashira coupling is robust and efficient, providing access to a molecule rich in chemical handles for further diversification. For medicinal chemists and drug discovery scientists, this compound represents a powerful tool for the construction of novel and complex molecules with the potential for significant biological activity. Its strategic utility ensures its continued relevance in the pursuit of new therapeutic agents.

References

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound CAS#: 875781-41-2 [m.chemicalbook.com]

- 3. This compound | 875781-41-2 [chemicalbook.com]

- 4. 875781-41-2 Cas No. | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | Apollo [store.apolloscientific.co.uk]

- 5. 875781-41-2|this compound|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 875781-41-2 [sigmaaldrich.com]

- 8. CAS#:875781-41-2 | this compound | Chemsrc [chemsrc.com]

CAS number 875781-41-2 chemical properties and structure

An initial search for the chemical properties and structure of CAS number 875781-41-2 reveals information for two distinct chemical entities. This suggests a potential discrepancy in the provided CAS number relative to the intended compound of interest for a detailed technical guide aimed at drug development professionals.

To ensure the delivery of a comprehensive and relevant resource, this document will first address the compound directly associated with CAS number 875781-41-2, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine . Subsequently, a detailed technical guide will be provided for GSK1016790A (CAS number 942206-85-1) , a well-researched and potent TRPV4 agonist, which aligns with the depth of information required for the target audience of researchers and scientists in drug development.

Part 1: Characterization of CAS 875781-41-2

The compound identified by CAS number 875781-41-2 is This compound . The publicly available information for this molecule is primarily centered on its chemical synthesis and basic physicochemical properties.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-bromo-3-[(trimethylsilyl)ethynyl]-2-pyrazinamine |

| Molecular Formula | C9H12BrN3Si[1][2][3] |

| Molecular Weight | 270.201 g/mol [1][3] |

| Appearance | Yellow to brown solid[4] |

| Boiling Point | 313.8±42.0 °C at 760 mmHg[3][5] |

| Density | 1.4±0.1 g/cm3 [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C[4] |

Synthesis Overview

The synthesis of this compound has been reported to proceed via a Sonogashira coupling reaction.[4] This involves the reaction of 2-amino-3,5-dibromopyrazine with trimethylsilylacetylene.[4] The reaction is typically carried out in anhydrous tetrahydrofuran (THF) with triethylamine, cuprous iodide, and a palladium catalyst, such as Pd(PPh3)2Cl2.[4] The final product is isolated and purified using silica gel column chromatography.[4]

At present, there is limited information in the public domain regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

Part 2: An In-Depth Technical Guide to GSK1016790A (CAS 942206-85-1)

This section provides a comprehensive technical guide on GSK1016790A, a potent and selective agonist of the TRPV4 ion channel, making it a compound of significant interest to the drug development community.

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule developed by GlaxoSmithKline.[6] It is a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[6] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes, including mechanosensation, osmosensation, and vascular function. The high potency and selectivity of GSK1016790A have established it as an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4.

Chemical Profile and Structural Elucidation

| Property | Value |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[6][7] |

| CAS Number | 942206-85-1[7][8] |

| Molecular Formula | C28H32Cl2N4O6S2[6][7] |

| Molecular Weight | 655.61 g/mol [7][9] |

| Physical Form | Crystalline solid[8] |

| Purity | ≥97% (HPLC)[7] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). It is sparingly soluble in aqueous buffers.[8] |

| Storage | Recommended storage at -20°C[7][8] |

| Stability | Stable for at least 4 years when stored at -20°C[8] |

Structural Representation:

Caption: 2D Chemical Structure of GSK1016790A.

Pharmacological Activity and Mechanism of Action

GSK1016790A functions as a potent agonist of the TRPV4 ion channel, inducing channel opening and subsequent cation influx, predominantly Ca2+.[7][9]

Potency and Selectivity: The compound demonstrates high potency, with EC50 values of 2.1 nM for human TRPV4 and 18 nM for mouse TRPV4 in HEK cells.[7][9] GSK1016790A is highly selective for TRPV4, showing no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM.[7]

Signaling Pathways: The activation of TRPV4 by GSK1016790A triggers a rise in intracellular calcium, which acts as a second messenger to modulate various downstream signaling cascades. A key pathway affected is the activation of endothelial nitric oxide synthase (eNOS), which can be mediated through both AMP-activated protein kinase (AMPK) and Akt signaling.[10] This leads to the production of nitric oxide (NO), a critical vasodilator.

Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.

Applications in Drug Discovery and Development

GSK1016790A is a valuable research tool for investigating the multifaceted roles of TRPV4 in health and disease.

-

Cardiovascular System: It is used to study TRPV4-mediated vasodilation and its role in blood pressure regulation.[9] Research has also indicated its potential to mitigate vascular inflammation and atherosclerosis by inhibiting monocyte adhesion and promoting eNOS activation.[10]

-

Urinary System: The compound has been instrumental in demonstrating the role of TRPV4 in bladder function, with studies showing it can induce bladder overactivity.[7]

-

Metabolic Regulation: GSK1016790A has been shown to enhance insulin mRNA expression, suggesting a role for TRPV4 in pancreatic beta-cell function.[7]

-

Cellular Trafficking: It is used to investigate the regulation of TRPV4 channel expression on the plasma membrane.[11]

Experimental Protocol: In Vitro Calcium Flux Assay

This protocol outlines a method for quantifying GSK1016790A-induced calcium influx in a recombinant cell line.

Objective: To determine the potency (EC50) of GSK1016790A in activating TRPV4 channels.

Materials:

-

HEK293 cells stably expressing human TRPV4

-

Complete culture medium (e.g., DMEM, 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

GSK1016790A (stock solution in DMSO)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader with automated injection

Procedure:

-

Cell Plating: Seed the HEK293-hTRPV4 cells in the 96-well plates to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in the assay buffer.

-

Aspirate the culture medium and wash the cells once with the assay buffer.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.

-

Compound Preparation: Perform a serial dilution of the GSK1016790A stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate.

-

Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

-

Automatedly inject the GSK1016790A dilutions into the wells.

-

Immediately begin kinetic reading of the fluorescence signal for several minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence.

-

Normalize the data, with the highest concentration of GSK1016790A typically set as 100% activation.

-

Generate a dose-response curve by plotting the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

-

Caption: A streamlined workflow for the in vitro calcium flux assay.

Conclusion

GSK1016790A is a cornerstone pharmacological tool for the study of TRPV4 ion channels. Its high potency and selectivity provide researchers with a reliable means to investigate the diverse biological functions of TRPV4 and to explore its potential as a therapeutic target in a range of diseases. This guide has provided an in-depth overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for scientists and researchers in the field of drug development.

References

-

Wikipedia. (2023, April 25). GSK1016790A. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Luo, Z., et al. (2020). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Aging, 12(10), 9630–9644. [Link]

-

Tiwary, M., et al. (2018). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 9, 139. [Link]

-

Jin, M., et al. (2012). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 7(5), e31977. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 875781-41-2 | Product Name : this compound. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 875781-41-2: Pyrazinamine, 5-bromo-3-[(trimethylsilyl)… [cymitquimica.com]

- 3. CAS#:875781-41-2 | this compound | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 875781-41-2 [m.chemicalbook.com]

- 5. 875781-41-2 | CAS DataBase [m.chemicalbook.com]

- 6. GSK1016790A - Wikipedia [en.wikipedia.org]

- 7. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

A Technical Guide to the Solubility of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability.[1][2][3][4][5] This technical guide provides an in-depth examination of the solubility characteristics of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a substituted pyrazine derivative of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide will focus on the foundational principles of solubility, predicted solubility behavior based on its physicochemical properties, and a detailed, field-proven methodology for its empirical determination. This document is intended to serve as a comprehensive resource for researchers, enabling them to make informed decisions in the handling, formulation, and progression of this and structurally related compounds.

The Critical Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a paramount parameter. A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[1][2]

Consequences of Poor Solubility:

-

In Vitro Assays: Insoluble compounds can lead to the underestimation of potency in high-throughput screening (HTS) and other bioassays, potentially causing promising candidates to be overlooked.[1] Precipitation in assay media can also generate false-positive or erratic results.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[1] Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[2]

-

Formulation Challenges: Developing a suitable dosage form for an insoluble compound can be a complex and resource-intensive endeavor, often requiring advanced formulation strategies.

-

Dose Escalation and Toxicity Studies: The inability to prepare concentrated solutions can limit the achievable doses in preclinical and clinical studies, making it difficult to establish a clear dose-response relationship and assess the full toxicological profile.

Therefore, a thorough understanding and early assessment of a compound's solubility are not merely procedural steps but are central to a successful drug development program.[3][4]

Physicochemical Profile of this compound

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its structure and predicted physicochemical properties.

Molecular Structure:

Key Physicochemical Properties:

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₂BrN₃Si | [6] |

| Molecular Weight | 270.20 g/mol | [6] |

| Appearance | Yellow to brown solid | [7][8] |

| Predicted Boiling Point | 313.8 ± 42.0 °C | [6][7] |

| Predicted Density | 1.39 ± 0.1 g/cm³ | [6][7] |

| Predicted pKa | 1.78 ± 0.10 | [7][8] |

| Storage Conditions | 2–8 °C, under inert gas | [7] |

Structural Analysis and Solubility Prediction:

The molecule possesses several functional groups that will influence its solubility:

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, which may confer some solubility in polar solvents.

-

Amine Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols. Its basic nature (predicted pKa of 1.78 suggests the conjugate acid) implies that solubility will be significantly enhanced in acidic aqueous solutions due to salt formation.[9]

-

Bromo Group (-Br): A large, hydrophobic substituent that will generally decrease solubility in polar solvents.

-

Trimethylsilyl (TMS) Ethynyl Group: This is a bulky, nonpolar group that will dominate a significant portion of the molecule's surface area, thereby increasing its lipophilicity and favoring solubility in nonpolar organic solvents.

Based on this analysis, a qualitative prediction of solubility can be made. The molecule has a mixed character, with both polar, hydrogen-bonding functionalities and significant nonpolar regions. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the thermodynamic solubility of this compound. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane)

-

Deionized water

-

Aqueous buffer solutions (pH 2, 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted below.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Calibration Curve: a. Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). b. Perform a serial dilution of the stock solution to create a series of standards of known concentrations. c. Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration. This curve will be used to determine the concentration of the saturated solutions.

-

Sample Preparation and Equilibration: a. Into appropriately labeled vials, add a pre-weighed amount of the test solvent (e.g., 1 mL). b. Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved. c. Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the system reaches a true thermodynamic equilibrium.

-

Sample Processing and Analysis: a. After equilibration, visually inspect each vial to confirm the presence of excess solid. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. e. Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. f. Inject the diluted sample into the HPLC system and record the peak area.

-

Data Interpretation: a. Using the equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent. The results are typically expressed in mg/mL or µg/mL.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted qualitative and quantitative solubility profile for this compound based on its structural features. These predictions should be confirmed by experimental data as described in Section 3. The principle of "like dissolves like" is a guiding factor in these predictions.[10]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The amine and pyrazine nitrogens can hydrogen bond with the solvent's hydroxyl group, but the bulky nonpolar groups will limit high solubility. |

| Polar Aprotic | Acetonitrile, THF, DMSO | Moderate to High | These solvents can act as hydrogen bond acceptors for the amine group and can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of a hydroxyl group. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds with mixed polarity. It can effectively solvate the nonpolar regions while having sufficient polarity to interact with the heteroatoms. |

| Aromatic | Toluene | Low to Moderate | The nonpolar character of toluene will interact favorably with the TMS-ethynyl and bromo-substituted pyrazine ring, but it lacks the ability to effectively solvate the polar amine group. |

| Nonpolar | Heptane, Hexane | Very Low | The high polarity and hydrogen bonding capability of the amine group will make the compound poorly soluble in highly nonpolar, aliphatic solvents. |

| Aqueous (Acidic) | pH 2 Buffer | High | The amine group will be protonated to form a water-soluble salt, significantly increasing aqueous solubility.[9][11] |

| Aqueous (Neutral) | pH 7.4 Buffer | Very Low | In a neutral aqueous environment, the molecule is uncharged, and its significant lipophilicity will result in poor solubility. |

Conclusion

This guide provides a robust, step-by-step protocol for the empirical determination of its thermodynamic solubility, which is an indispensable step in the preclinical development of this compound. By establishing a comprehensive solubility profile early in the research process, scientists can mitigate risks, design more effective experiments, and accelerate the journey of this and other promising molecules toward clinical application.

References

- Vertex AI Search. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BMG LABTECH. (2023).

- Pharmapproach. (2020). The Importance of Solubility for New Drug Molecules.

- Scribd.

- Scribd. Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. This compound.

- ChemicalBook. (2025). This compound.

- ChemicalBook. This compound.

- Sigma-Aldrich. This compound.

- Chemsrc. (2025). This compound.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ucd.ie [ucd.ie]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. CAS#:875781-41-2 | this compound | Chemsrc [chemsrc.com]

- 7. This compound | 875781-41-2 [amp.chemicalbook.com]

- 8. This compound CAS#: 875781-41-2 [m.chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

The Pyrazin-2-amine Scaffold: A Technical Guide to its Application in Kinase Inhibitor Research

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to engage with biological targets. The substituted pyrazin-2-amine core is a quintessential example of such a scaffold, having garnered significant attention for its versatile applications, particularly in the development of targeted cancer therapies.[1][2]

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, provides a unique electronic and structural motif.[1] Its electron-deficient nature and capacity for hydrogen bonding make it an exceptional bioisostere for other aromatic rings like benzene or pyridine in drug design.[1] For researchers and drug development professionals, the pyrazin-2-amine scaffold is not merely a starting material but a strategic tool. Its derivatives have been extensively explored as potent inhibitors of protein kinases—enzymes that are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the potential applications of substituted pyrazin-2-amine derivatives. We will delve into the causality behind experimental design, from synthesis to biological evaluation, focusing on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are key drivers in various malignancies.[5][6]

Core Application: Targeting the FGFR Signaling Pathway in Oncology

Genetic alterations in the FGFR signaling pathway, including gene amplification, mutations, and chromosomal translocations, are found in approximately 7% of cancers.[5] These aberrations lead to constitutive activation of the kinase, driving tumor growth, proliferation, angiogenesis, and survival. This makes FGFRs a compelling and validated target for therapeutic intervention.[5][7] Substituted pyrazin-2-amine derivatives have emerged as a highly effective class of FGFR inhibitors.[5][8]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which pyrazin-2-amine derivatives inhibit FGFRs is through competitive binding at the ATP-binding pocket of the kinase domain.[1][3] The pyrazine core acts as a hinge-binding motif, where one of the nitrogen atoms typically forms a crucial hydrogen bond with the backbone of an amino acid in the hinge region of the kinase.[1] This interaction anchors the inhibitor in the active site, preventing the binding of ATP and halting the downstream phosphorylation cascade.

Upon binding of its natural ligand, the Fibroblast Growth Factor (FGF), the FGFR dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for adaptor proteins, initiating several downstream signaling cascades critical for cell survival and proliferation.[8][9] A pyrazin-2-amine-based inhibitor physically obstructs this process, effectively shutting down these pro-tumorigenic signals.

The major signaling pathways dysregulated by aberrant FGFR activity include:

-

RAS-RAF-MEK-MAPK Pathway: Primarily regulates cell proliferation.

-

PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

-

PLCγ Pathway: Involves the activation of Protein Kinase C (PKC), influencing cell migration and differentiation.[8][9]

By inhibiting the initial phosphorylation event, these derivatives can simultaneously block multiple downstream pathways, leading to potent anti-tumor activity.

Experimental Design: Synthesis and Evaluation Workflow

Developing a novel kinase inhibitor requires a systematic and iterative process of chemical synthesis followed by rigorous biological testing. The insights gained from biological assays directly inform the design of the next generation of compounds, creating a feedback loop aimed at optimizing potency, selectivity, and drug-like properties.

Protocol 1: Representative Synthesis of a 3-Amino-pyrazine-2-carboxamide Derivative

This protocol outlines a general method for synthesizing the core scaffold, inspired by modern synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed reactions.[10] The rationale for this multi-step approach is its versatility, allowing for the controlled and sequential introduction of diverse substituents at key positions to build a chemical library for screening.

Objective: To synthesize a substituted 3-amino-N-aryl-pyrazine-2-carboxamide, a key intermediate for FGFR inhibitors.

Starting Materials: 2,5-Dichloropyrazine, desired aniline derivative (e.g., 3,5-dimethoxyaniline), palladium catalyst, suitable ligands, and solvents.

Step-by-Step Methodology:

-

Mono-amination (Buchwald-Hartwig Cross-Coupling):

-

Rationale: This step selectively replaces one chlorine atom with an amine. The use of a palladium catalyst and a specific phosphine ligand is crucial for achieving high yields and regioselectivity, which is often challenging in electron-deficient systems like pyrazine.

-

To a solution of 2,5-dichloropyrazine (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add the desired substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Purge the reaction vessel with an inert gas (Argon or Nitrogen) and heat the mixture, typically between 80-110 °C, for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-chloro-N-arylpyrazin-2-amine intermediate.

-

-

Cyanation (Nucleophilic Aromatic Substitution or Cyanide-Source Coupling):

-

Rationale: Introduction of a nitrile group at the 5-position is a key step. This group can then be hydrolyzed to the desired carboxamide. Using a cyanide source like Zn(CN)₂ with a palladium catalyst is a common and effective method.

-

Combine the 5-chloro-N-arylpyrazin-2-amine intermediate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) in an anhydrous polar aprotic solvent like DMF.

-

Deoxygenate the mixture and heat to 100-140 °C for 6-24 hours. Monitor the reaction for the disappearance of the starting material.

-

After cooling, carefully quench the reaction (caution: cyanide), dilute with ethyl acetate, and wash extensively with water and brine.

-

Dry, concentrate, and purify the resulting 5-cyano-N-arylpyrazin-2-amine by column chromatography.

-

-

Hydrolysis to Carboxamide:

-

Rationale: The final step converts the nitrile to the primary amide, which is a key functional group for interaction with the kinase target. Acid- or base-catalyzed hydrolysis can be used, with acidic conditions often being preferable to minimize side reactions.

-

Dissolve the 5-cyano intermediate in concentrated sulfuric acid at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final 3-amino-N-aryl-pyrazine-2-carboxamide derivative.

-

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyrazin-2-amine derivative against a target kinase (e.g., FGFR2).

Principle: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust and sensitive method for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 mM. Subsequently, create a 4X working stock by diluting this series in the kinase buffer.

-

Enzyme Preparation: Dilute the recombinant human FGFR2 kinase to a 2X working concentration in kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.

-

Substrate/ATP Solution: Prepare a 2X working solution containing the fluorescein-labeled peptide substrate and ATP in kinase buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X compound dilution to the appropriate wells of a low-volume 384-well plate. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition ("no enzyme" or a known potent inhibitor).

-

Add 5 µL of the 2X FGFR2 enzyme solution to all wells except the "no enzyme" control.

-

Gently mix and incubate the plate for 20-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is now 20 µL.

-

Cover the plate and incubate for 60-90 minutes at room temperature.

-

-

Detection and Data Analysis:

-

Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction) and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader, measuring emissions at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the ratio of the acceptor to donor signals. Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Analysis

The iterative process of synthesis and testing generates crucial data on how specific structural modifications impact biological activity. This Structure-Activity Relationship (SAR) analysis is the cornerstone of rational drug design.

A recent study on 3-amino-pyrazine-2-carboxamide derivatives, designed through scaffold hopping from the known FGFR inhibitor Infigratinib (BGJ398), provides an excellent case study.[5][7] The core design strategy was to replace the pyrimidine ring of BGJ398 with a 3-amino-pyrazine-2-carboxamide core to maintain key hydrogen bonding interactions with the kinase hinge region.[5] The study then explored modifications at the R position (see table below) to optimize interactions within the hydrophobic pocket of the FGFR kinase.

| Compound | R Group (Substitution on the linker) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 18c | Piperazin-1-ylmethyl | >1000 | 730 | 660 | >1000 |

| 18d | Morpholin-4-ylmethyl | 910 | 600 | 480 | >1000 |

| 18g | Pyrrolidin-1-ylmethyl | 280 | 380 | 250 | 690 |

| 18i | (4-Methyl-1,1-dioxidothiomorpholin-2-yl)methyl | 110 | 150 | 98 | 310 |

| Data synthesized from Zheng, J., et al. (2024). ACS Medicinal Chemistry Letters.[5] |

Key Insights from SAR Analysis:

-

Causality of Linker Choice: The initial exploration of simple cyclic amines like piperazine (18c ) and morpholine (18d ) provided moderate activity, primarily against FGFR2 and FGFR3. The morpholine substitution (18d ) showed slightly better potency than piperazine (18c ), suggesting that the oxygen atom might have a favorable interaction or that the overall physicochemical properties were improved.[5]

-

Impact of Ring Size and Polarity: Switching to a five-membered pyrrolidine ring (18g ) led to a significant improvement in potency across all FGFR subtypes, indicating that the smaller ring size and altered geometry might provide a better fit in the binding pocket.[5]

-

Optimization with Polar Groups: The most potent compound, 18i , incorporated a thiomorpholine 1,1-dioxide group. The introduction of the highly polar sulfone group (SO₂) likely forms additional favorable interactions, possibly through hydrogen bonding or dipole interactions with residues in the active site, dramatically enhancing inhibitory activity across the entire FGFR family. This demonstrates a successful optimization strategy where increasing polarity in a specific vector leads to improved target engagement.[5]

Conclusion and Future Directions

The substituted pyrazin-2-amine scaffold has unequivocally proven its value as a versatile and effective framework for the design of potent kinase inhibitors. As demonstrated through the case study of FGFR inhibitors, a rational, structure-guided approach—combining strategic scaffold selection, systematic synthetic exploration, and quantitative biological evaluation—can lead to the discovery of highly potent lead compounds.

The future of research in this area will likely focus on several key aspects:

-

Achieving Isoform Selectivity: While pan-FGFR inhibitors are effective, off-target effects remain a concern.[5] Future design efforts will increasingly focus on exploiting subtle differences between the ATP-binding pockets of different kinase family members to develop highly selective inhibitors, potentially reducing toxicity.

-

Overcoming Drug Resistance: Acquired resistance to kinase inhibitors, often through mutations in the kinase domain (e.g., the "gatekeeper" residue), is a major clinical challenge.[5] The development of next-generation pyrazin-2-amine derivatives, including covalent or allosteric inhibitors, will be crucial to address this unmet need.

-

Expanding Therapeutic Applications: While oncology is the dominant area of application, the inherent druggability of the pyrazin-2-amine scaffold makes it suitable for targeting kinases implicated in other diseases, such as inflammatory disorders and neurodegenerative conditions.

For researchers and drug development professionals, the pyrazin-2-amine core represents a field rich with opportunity. The combination of its favorable chemical properties and proven biological efficacy ensures that it will remain a central scaffold in the ongoing quest for novel and effective targeted therapies.

References

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Un-In, T., et al. (2023). Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer. ResearchGate. [Link]

-

Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. infigratinib. [Link]

-

Gógl, G., et al. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Biomedicines. [Link]

-

Turner, N., & Grose, R. (2010). The Fibroblast Growth Factor signalling pathway. Seminars in cell & developmental biology. [Link]

-

Tan, L., et al. (2013). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. [Link]

-

Queiroz, M.A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

-

Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

Sources

- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. infigratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Exploratory Reactions Using 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine as a Versatile Precursor

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. This guide focuses on a particularly versatile building block, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , and explores its synthetic potential. This precursor is strategically designed with three distinct functional handles: a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a protected alkyne. This trifecta of reactivity allows for controlled, sequential functionalization, enabling the rapid exploration of chemical space to generate novel molecular architectures for drug discovery and materials science.

The Precursor: Properties and Synthesis

Molecular Architecture and Strategic Value

This compound (CAS No: 875781-41-2) is a yellow to brown solid with a molecular weight of 270.2 g/mol .[2][3] Its value lies in the orthogonal reactivity of its key functional groups, which can be addressed selectively.

-

5-Bromo Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[4][5][6]

-

3-((trimethylsilyl)ethynyl) Position: The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne.[7] Its removal under mild conditions unmasks a reactive sp-hybridized carbon, ready for subsequent transformations like Glaser or Sonogashira couplings, or cycloaddition reactions.[8][9]

-

2-Amine Position: The amino group can act as a nucleophile, a directing group, or a point for further derivatization (e.g., amidation). It also plays a crucial role in forming intramolecular hydrogen bonds and can be a key pharmacophoric element.

This strategic arrangement allows for a stepwise approach to molecular elaboration, as illustrated below.

Figure 1: Exploratory reaction workflow starting from the core precursor.

Synthesis Protocol: Sonogashira Coupling

The precursor is reliably synthesized via a Sonogashira coupling between the readily available 3,5-dibromopyrazin-2-amine and trimethylsilylacetylene.[2][10]

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add 3,5-dibromopyrazin-2-amine (1.0 eq, 7.91 mmol, 2.00 g).

-

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF, 24 mL), followed by triethylamine (3.0 eq, 24 mmol, 3.3 mL), copper(I) iodide (0.1 eq, 0.79 mmol, 151 mg), and dichlorobis(triphenylphosphine)palladium(II) (catalytic amount).

-

Cooling: Cool the reaction mixture to -5 °C in an ice-salt bath.

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (0.95 eq, 7.50 mmol, 1.07 mL) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to 0 °C and stir at this temperature for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography (e.g., eluting with a 5:1 petroleum ether/ethyl acetate mixture) to yield this compound.[2][10]

Senior Application Scientist's Note: The use of a slight sub-stoichiometric amount of trimethylsilylacetylene helps to minimize the formation of the di-alkynylated byproduct. The reaction is sensitive to oxygen, so maintaining a robust inert atmosphere is critical for achieving high yields and preventing catalyst degradation.

Core Exploratory Reactions: A Modular Approach

The true power of this precursor is unlocked through selective and sequential reactions at its two primary handles: the C-Br bond and the TMS-protected alkyne.

Pathway I: Functionalization at the C5-Bromo Position

Palladium-catalyzed cross-coupling reactions are the methods of choice for modifying the C5 position.[4]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[5][11] This is a cornerstone reaction for building biaryl scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents.[4][11]

General Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Reagents: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).[5]

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or DME.[5][12]

-

Reaction: Heat the mixture at 85-95 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC/LC-MS.[5]

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille coupling offers an alternative, often complementary, route using organostannane reagents. It is particularly useful when the corresponding boronic acid is unstable or difficult to access. The reaction tolerates a wide variety of functional groups.[4][6]

General Protocol: Stille Coupling

-

Setup: To a degassed solution of this compound (1.0 eq) and the organostannane reagent (1.1-1.3 eq) in a suitable solvent (e.g., toluene, DMF, or dioxane), add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).

-

Additives: In some cases, a copper(I) co-catalyst or lithium chloride can be added to facilitate the transmetalation step.

-

Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-18 hours.

-

Workup and Purification: Cool the reaction, filter through celite to remove palladium black if necessary, and concentrate. The crude product is often purified by column chromatography. Be aware that organotin byproducts can be toxic and may require specific purification techniques (e.g., treatment with potassium fluoride) for complete removal.

| Reaction | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 85-95 | 60-95%[5] |

| Stille | Pd(PPh₃)₄ | N/A | Toluene or DMF | 80-110 | 50-90%[6] |

Table 1: Representative conditions for C5-functionalization reactions.

Pathway II: Transformations at the Ethynyl Group

The TMS-protected alkyne is a gateway to further diversification. The first and most critical step is the selective removal of the TMS group.

This transformation must be mild to preserve the other functional groups on the pyrazine ring. The most common methods involve fluoride ions or mild basic hydrolysis.[7][9]

Protocol A: Mild Basic Hydrolysis

-

Setup: Dissolve the TMS-protected precursor (1.0 eq) in methanol (MeOH).[8]

-

Reagent: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.1-0.2 eq).[8]

-

Reaction: Stir the mixture at room temperature for 1-3 hours under an inert atmosphere.[8] The reaction is typically complete when TLC analysis shows full consumption of the starting material.

-

Workup: Neutralize the mixture with a weak acid (e.g., dilute HCl or NH₄Cl solution), extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the terminal alkyne.

Protocol B: Fluoride-Mediated Deprotection

-

Setup: Dissolve the TMS-protected precursor (1.0 eq) in an anhydrous solvent like THF.

-

Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0-1.1 eq, typically 1M in THF) dropwise at 0 °C.

-

Reaction: Stir at 0 °C to room temperature for 30-60 minutes.

-

Workup: Quench the reaction with water, extract with an organic solvent, wash with brine, dry, and concentrate.

Senior Application Scientist's Note: The K₂CO₃/MeOH method is often preferred due to its low cost and simplicity.[7][8] However, it's crucial to use anhydrous K₂CO₃ and dry MeOH, as water can accelerate the reaction and potentially lead to side reactions if other base-sensitive groups are present.[13] TBAF is highly effective but can sometimes be too aggressive; careful temperature control is advised.[9]

Once deprotected, the terminal alkyne is a prime substrate for a second Sonogashira coupling, allowing the introduction of a different aryl or vinyl group at the C3 position. This sequential strategy is highly efficient for creating complex, unsymmetrically substituted pyrazines.

Figure 3: Workflow for sequential, dual-site functionalization.

Pathway III: Advanced Explorations - Cyclization Reactions

The juxtaposition of the amino and ethynyl groups provides an opportunity for constructing fused heterocyclic systems, which are of great interest in medicinal chemistry for their rigid conformations and novel pharmacophoric features.

-

Intramolecular Cyclization: After functionalizing the C5-position, the resulting 5-aryl-3-ethynylpyrazin-2-amine can be subjected to cyclization conditions (e.g., copper or gold catalysis) to potentially form pyrrolo[2,3-b]pyrazine derivatives. These reactions often require elevated temperatures or specific catalysts to promote the intramolecular nucleophilic attack of the amine onto the activated alkyne.

-

[4+2] Cycloadditions (Diels-Alder): The electron-deficient pyrazine ring can influence the reactivity of the alkyne. In certain contexts, the alkyne can act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to complex polycyclic structures.[14][15] This is a more exploratory avenue but holds potential for generating significant molecular complexity in a single step.

Conclusion and Outlook

This compound is more than a simple building block; it is a versatile platform for chemical innovation. The orthogonal reactivity of its functional groups enables a modular and logical approach to the synthesis of diverse and complex molecules. By leveraging well-established cross-coupling methodologies like the Suzuki and Sonogashira reactions, researchers can systematically modify the pyrazine core at two distinct positions.[16][17] Furthermore, the potential for subsequent cyclization reactions opens the door to novel fused heterocyclic systems.[18] This guide provides the foundational protocols and strategic insights for scientists in drug discovery and materials science to fully exploit the synthetic power of this precursor, accelerating the journey from a simple amine to a complex molecule of interest.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved from [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved from [Link]

-